molecular formula C14H12N4O3S B12043330 2-(((3-(Furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol CAS No. 478253-69-9

2-(((3-(Furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol

Cat. No.: B12043330
CAS No.: 478253-69-9
M. Wt: 316.34 g/mol
InChI Key: ANFCIYZZTVJVFJ-OVCLIPMQSA-N
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Description

2-(((3-(Furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol is a complex organic compound that features a furan ring, a triazole ring, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(Furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the triazole intermediate.

    Methoxyphenol Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The methoxy group on the phenol ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its biological activity could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with biological targets in unique ways, leading to novel mechanisms of action.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(((3-(Furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to interact with metal ions, which could be relevant in enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(((3-(Furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol apart is its combination of a furan ring, a triazole ring, and a methoxyphenol group

Properties

CAS No.

478253-69-9

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4O3S/c1-20-10-5-2-4-9(12(10)19)8-15-18-13(16-17-14(18)22)11-6-3-7-21-11/h2-8,19H,1H3,(H,17,22)/b15-8+

InChI Key

ANFCIYZZTVJVFJ-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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